molecular formula C11H17NO3 B11048840 N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

Cat. No.: B11048840
M. Wt: 211.26 g/mol
InChI Key: CIRLVEXBLCYHBE-UHFFFAOYSA-N
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Description

N-ethyl-2-oxo-1-oxaspiro[44]nonane-4-carboxamide is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro[44]nonane core, which consists of a bicyclic system where two rings share a single atom The presence of an oxo group and a carboxamide group further adds to its chemical complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethylamine with 2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxo and carboxamide groups allows for hydrogen bonding and other interactions with target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide is unique due to the presence of the ethyl group and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

N-ethyl-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide

InChI

InChI=1S/C11H17NO3/c1-2-12-10(14)8-7-9(13)15-11(8)5-3-4-6-11/h8H,2-7H2,1H3,(H,12,14)

InChI Key

CIRLVEXBLCYHBE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1CC(=O)OC12CCCC2

Origin of Product

United States

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